L 674573
Overview
Description
AZD-4769 is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co., Ltd. It functions as an antagonist of the epidermal growth factor receptor (EGFR), specifically targeting the erbB1 receptor . This compound was primarily investigated for its potential therapeutic applications in treating neoplasms (tumors) .
Preparation Methods
The synthesis of AZD-4769 involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-phenyl-1-butanol and 2-quinolinylmethanol.
Formation of Intermediate: These starting materials undergo a series of reactions, including esterification and etherification, to form an intermediate compound.
Final Product: The intermediate is then subjected to a thioacetic acid reaction to yield AZD-4769.
Industrial Production Methods: : Industrial production of AZD-4769 would likely involve optimization of these synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as purification steps like crystallization and chromatography .
Chemical Reactions Analysis
AZD-4769 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: AZD-4769 can participate in substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted quinoline derivatives .
Scientific Research Applications
AZD-4769 has been explored for various scientific research applications:
Chemistry: Used as a model compound to study EGFR antagonism and its effects on cellular signaling pathways.
Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating neoplasms, particularly those overexpressing EGFR.
Industry: Utilized in the development of new EGFR inhibitors and related compounds
Mechanism of Action
AZD-4769 exerts its effects by antagonizing the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, survival, and migration. By blocking EGFR, AZD-4769 induces apoptosis and inhibits the growth of cancer cells .
Molecular Targets and Pathways
EGFR: The primary target of AZD-4769.
Downstream Pathways: Includes the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
AZD-4769 can be compared with other EGFR antagonists such as:
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple erbB family members.
Uniqueness
Selectivity: AZD-4769 is highly selective for EGFR, reducing off-target effects.
Potency: Demonstrates potent inhibition of EGFR, making it effective at lower concentrations.
Similar Compounds
- Gefitinib
- Erlotinib
- Afatinib
Properties
CAS No. |
127481-29-2 |
---|---|
Molecular Formula |
C28H27NO3S |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid |
InChI |
InChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31) |
InChI Key |
JOIXGLLMSDPZDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((4-phenyl-1-(4-(2-quinolinylmethoxy)phenyl)butyl)thio)acetic acid L 674573 L-674,573 L-674573 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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